![molecular formula C11H11ClO2 B14233922 3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one CAS No. 500167-72-6](/img/structure/B14233922.png)
3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[®-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one is an organic compound characterized by the presence of a chlorophenyl group, a hydroxy group, and a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[®-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[®-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the butenone structure can be reduced to form a saturated ketone.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-[®-(4-Chlorophenyl)(oxo)methyl]but-3-en-2-one.
Reduction: Formation of 3-[®-(4-Chlorophenyl)(hydroxy)methyl]butan-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[®-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[®-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[®-(4-Bromophenyl)(hydroxy)methyl]but-3-en-2-one
- 3-[®-(4-Methylphenyl)(hydroxy)methyl]but-3-en-2-one
- 3-[®-(4-Methoxyphenyl)(hydroxy)methyl]but-3-en-2-one
Uniqueness
3-[®-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
500167-72-6 |
|---|---|
Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
3-[(R)-(4-chlorophenyl)-hydroxymethyl]but-3-en-2-one |
InChI |
InChI=1S/C11H11ClO2/c1-7(8(2)13)11(14)9-3-5-10(12)6-4-9/h3-6,11,14H,1H2,2H3/t11-/m0/s1 |
InChI Key |
JIROGNRDKVCNAQ-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)C(=C)[C@@H](C1=CC=C(C=C1)Cl)O |
Canonical SMILES |
CC(=O)C(=C)C(C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


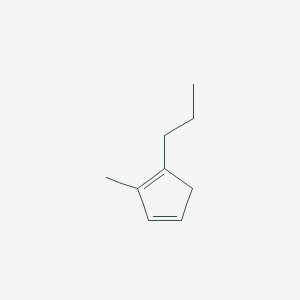


![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
![Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane](/img/structure/B14233872.png)
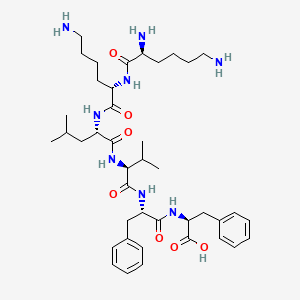

![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)
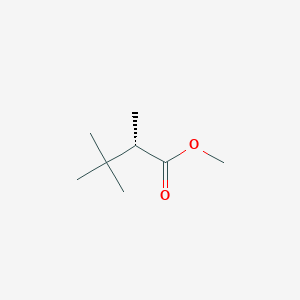
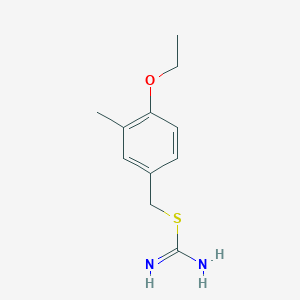
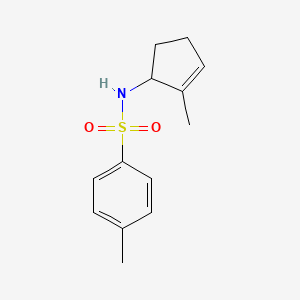
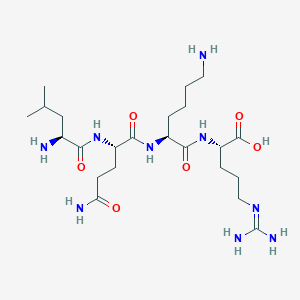
![2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14233923.png)

